![molecular formula C18H13FN2O2S B2797116 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide CAS No. 924403-71-4](/img/structure/B2797116.png)
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide, also known as FBPTC, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. FBPTC is a member of the thiophene family and has been found to have unique properties that make it a valuable tool in a variety of scientific studies.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A variety of synthesis methods have been employed to create derivatives of thiophene carboxamides. For instance, microwave-assisted synthesis techniques have been utilized to efficiently produce blue emissive 2-amino-3-carboxamide-1,1′-biaryls and 4-(arylamino)-[1,1′-biphenyl]-3-carboxamides, demonstrating the compound's potential in material science, particularly in luminescent materials and organic light-emitting diodes (OLEDs) (Novanna, Kannadasan, & Shanmugam, 2020).
Crystal Structures : Research into the crystal structures of related benzamide compounds has been conducted to understand their molecular geometry and potential for interaction with biological molecules. For example, studies on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have provided insights into their molecular conformations, which could influence their biological activity and interaction with receptors (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Biological and Antimicrobial Evaluation
Antimicrobial Activity : The antimicrobial properties of thiophene carboxamide derivatives have been evaluated, with certain compounds showing promising activity against various pathogens. This highlights the potential for these compounds to be developed into new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Activity : Several studies have explored the anticancer properties of related compounds, such as coumarin-3-carboxamide derivatives, which showed specific inhibitory effects against cancer cell lines, indicating potential therapeutic applications in cancer treatment (Phutdhawong et al., 2021).
Antiviral Agents : Research into N-benzyl-N-phenylthiophene-2-carboxamide analogues has identified compounds with significant activity against human enterovirus 71, suggesting potential applications in treating viral infections (Pan et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is mycolic acid synthesized by Pks 13 , which is a crucial component in the cell wall of mycobacteria . This makes it a promising target for the development of antitubercular agents .
Mode of Action
The compound interacts with its target, inhibiting the synthesis of mycolic acid . This disruption in the production of mycolic acid leads to a weakened cell wall, making the bacteria more susceptible to the immune response and other drugs .
Biochemical Pathways
The compound affects the mycolic acid synthesis pathway . By inhibiting the action of Pks 13, it disrupts the production of mycolic acid, a key component of the mycobacterial cell wall . This leads to downstream effects such as a weakened cell wall and increased susceptibility of the bacteria to immune responses and other drugs .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . Following intravenous administration, the compound showed an elimination half-life (t½) of 8.98 minutes and a clearance (Cl) of 24.57 ml/min/kg . The area under the curve (AUC) from 0 to infinity was 41.76 min·mg/l . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall . This makes the bacteria more susceptible to the immune response and other drugs . In particular, the compound has shown potent antitubercular activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other drugs, the immune status of the host, and the specific strain of bacteria
properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-14-9-5-4-8-12(14)17(23)21-18-13(16(20)22)10-15(24-18)11-6-2-1-3-7-11/h1-10H,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAGGYPVYBJXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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